![molecular formula C58H38O4 B8222616 4'',5''-Bis(4'-formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':2'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B8222616.png)
4'',5''-Bis(4'-formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':2'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde
Overview
Description
4'',5''-Bis(4'-formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':2'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde is a useful research compound. Its molecular formula is C58H38O4 and its molecular weight is 798.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal–Organic Frameworks (MOFs)
Biphenyl-3,3′,4,4′-tetracarboxylic acid, a related compound, has been used as an organic linker in the synthesis of metal–organic frameworks (MOFs). These MOFs, synthesized under hydrothermal conditions, exhibit a variety of structures including 1D, 2D, and 3D networks, demonstrating the versatile application of biphenyl derivatives in the construction of complex structures (Sun et al., 2010).
Synthesis and Photoinitiated Isomerizations
4',5'-Bis(4'-formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':2'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde, due to its complex structure, may be relevant in the synthesis of specific derivatives and their isomerizations. Similar compounds have been synthesized and utilized in photoinitiated isomerizations, contributing to advanced organic synthesis techniques (Dubonosov et al., 2001).
Structural Modeling in Chemistry
Compounds with complex biphenyl structures are used in structural modeling, which is crucial in understanding the behavior of various chemical systems. This modeling helps in predicting the reactivity and properties of new compounds (Müller et al., 1999).
Self-Assembly in Molecular Chemistry
The self-assembly of molecules involving biphenyl structures, which could be similar to 4',5'-Bis(4'-formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':2'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde, is an area of interest. These studies help in understanding intermolecular interactions and the design of molecular architectures (Jin et al., 2017).
Photoluminescent Properties
Biphenyl and quinquephenyl derivatives have been explored for their photoluminescent properties. These properties are significant in the development of materials for optoelectronics, including organic light-emitting diodes (OLEDs) (Li et al., 2011).
Electrical Conductivity
Similar complex molecules have been investigated for their electrical conductivity, highlighting the potential of such compounds in electronic applications (Hafeez et al., 2019).
properties
IUPAC Name |
4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H38O4/c59-35-39-1-9-43(10-2-39)47-17-25-51(26-18-47)55-33-57(53-29-21-49(22-30-53)45-13-5-41(37-61)6-14-45)58(54-31-23-50(24-32-54)46-15-7-42(38-62)8-16-46)34-56(55)52-27-19-48(20-28-52)44-11-3-40(36-60)4-12-44/h1-38H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXYWFQUJZFYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC(=C(C=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



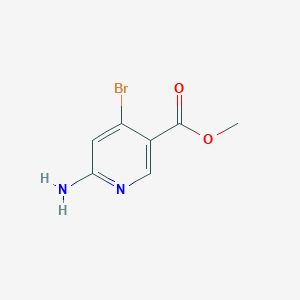
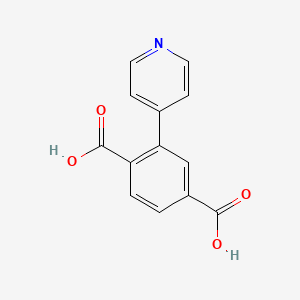

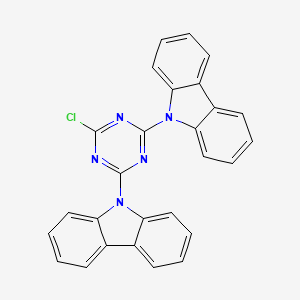
![1,3,2-Dioxaborolane, 2,2'-[9,9-bis(4-hexylphenyl)-9H-fluorene-2,7-diyl]bis[4,4,5,5-tetramethyl-](/img/structure/B8222568.png)

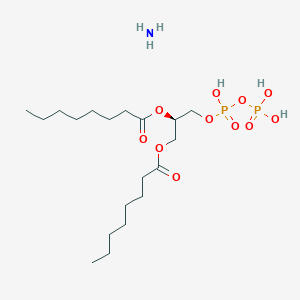

![(R)-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222592.png)
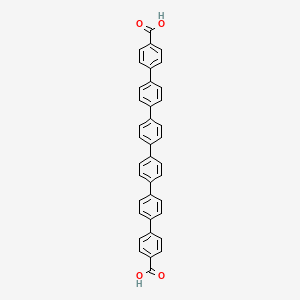
![Benzo[1,2-b:4,5-b']dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]-](/img/structure/B8222597.png)

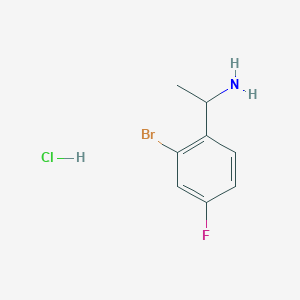
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8222615.png)